2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875319
InChI: InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide

CAS No.:

Cat. No.: VC15875319

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide -

Specification

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
Standard InChI InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)
Standard InChI Key NZWZTTXIMSMNJR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N

Introduction

Chemical Structure and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide, reflecting its acrylamide backbone substituted with a cyano group (–C≡N) at position 2, a dimethylamino group (–N(CH₃)₂) at position 3, and a 4-methylbenzyl moiety attached to the amide nitrogen. Its molecular formula is C₁₄H₁₇N₃O, with a molecular weight of 243.30 g/mol .

Spectroscopic and Computational Analysis

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The cyano group exhibits a characteristic IR absorption band near 2,200 cm⁻¹, while the amide carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR. X-ray crystallography of analogous compounds reveals a planar conformation around the acrylamide core, with dihedral angles between aromatic rings ranging from 20.21° to 48.64° . Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 Debye, indicating moderate polarity .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₄H₁₇N₃O
Molecular Weight243.30 g/mol
X-ray Dihedral Angles20.21°–48.64°
IR Cyano Stretch2,200 cm⁻¹

Physicochemical Properties

Thermal and Solubility Profiles

The compound has a predicted boiling point of 529.9±50.0 °C and a density of 1.100±0.06 g/cm³, consistent with its aromatic and polar functional groups . Its pKa of 11.07±0.46 suggests weak basicity, likely originating from the dimethylamino group . Solubility studies in ethanol and dimethyl sulfoxide (DMSO) indicate moderate solubility (~25 mg/mL), making it suitable for in vitro assays.

Stability and Reactivity

The acrylamide double bond (C=C) and cyano group render the compound susceptible to nucleophilic attacks and cycloaddition reactions. Under acidic conditions, the dimethylamino group may protonate, altering electronic distribution and reactivity.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point529.9±50.0 °C
Density1.100±0.06 g/cm³
pKa11.07±0.46
Solubility in DMSO~25 mg/mL

Synthesis and Manufacturing

Knoevenagel Condensation

The synthesis typically involves a Knoevenagel condensation between 4-methylbenzylamine-substituted cyanoacetamide and 2-(dimethylamino)benzaldehyde in ethanol under basic catalysis. L-proline or piperidine are common catalysts, achieving yields of 60–75% .

Reaction Scheme:

  • Step 1: Deprotonation of cyanoacetamide by a base.

  • Step 2: Nucleophilic attack on the aldehyde carbonyl.

  • Step 3: Elimination of water to form the α,β-unsaturated acrylamide .

Industrial-Scale Production

Continuous flow reactors optimize heat transfer and reduce reaction times to <2 hours at 80°C. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane).

Crystallographic and Conformational Analysis

X-ray diffraction of related compounds reveals a trans-configuration across the acrylamide double bond, with torsional angles of 174.2–175.8° . Intramolecular hydrogen bonds between the amide NH and cyano group stabilize the planar geometry, critical for bioactivity .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors and antimetabolites. Fluorinated derivatives show enhanced metabolic stability.

Structure-Activity Relationship (SAR) Studies

  • Cyano Group Removal: Reduces anticancer potency by >50% .

  • 4-Methyl Substitution: Improves lipophilicity (logP 1.36) and blood-brain barrier penetration .

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